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Compound of Interest

Compound Name: Odm-207

Cat. No.: B3028270 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in

optimizing ODM-207 dosage and managing the common side effects of nausea and vomiting

during preclinical and clinical experiments.

Data Presentation: ODM-207-Related Nausea and
Vomiting in Clinical Trials
The following table summarizes the incidence of treatment-related nausea and vomiting

observed in the first-in-human Phase 1 clinical trial of ODM-207 (NCT03035591) in patients

with selected solid tumors. This data can help researchers anticipate and plan for the

management of these adverse events.

Dose Level
(mg/kg)

Number of
Patients

All Grades
Nausea (%)

Grade ≥3
Nausea (%)

All Grades
Vomiting (%)

0.6 - 2.0 35 66% 8.6% 40%

Data extracted from the first-in-human Phase 1 open-label study of the BET inhibitor ODM-207
in patients with selected solid tumors.[1][2][3]
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Detailed methodologies for key experiments are provided below to guide researchers in

assessing and mitigating ODM-207-induced nausea and vomiting.

Protocol 1: Assessment of Emetogenic Potential in
Ferrets
This protocol is designed to evaluate the emetic potential of ODM-207 in a preclinical model.

1. Animal Model:

Male ferrets (Mustela putorius furo), 8-12 months old, weighing 1-2 kg.
House animals individually with a 12-hour light/dark cycle.
Provide ad libitum access to food and water.

2. Acclimatization:

Allow a minimum of 7 days for acclimatization to the housing conditions before the start of
the experiment.

3. Experimental Groups:

Vehicle Control: Administer the vehicle used to dissolve ODM-207.
ODM-207 Dose Groups: Administer at least three different dose levels of ODM-207 based on
preliminary toxicity studies.
Positive Control: Administer a known emetogenic agent (e.g., cisplatin) to validate the model.

4. Administration:

Administer ODM-207 or vehicle orally (p.o.) or via the intended clinical route.
Observe animals continuously for at least 4 hours post-administration and then at regular
intervals for up to 72 hours.

5. Data Collection:

Record the latency to the first emetic event (retching or vomiting).
Count the total number of emetic events (retches and vomits) for each animal.
Observe and score any behavioral changes indicative of nausea (e.g., salivation, lethargy).

6. Data Analysis:
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Compare the incidence and frequency of emesis between the ODM-207-treated groups and
the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test for
incidence, Mann-Whitney U test for frequency).

Protocol 2: Assessment of Pica Behavior in Rats as a
Surrogate for Nausea
Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) can be

used as an indicator of nausea.

1. Animal Model:

Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300 g.
House animals individually in cages with wire mesh floors to allow for the collection of spilled
food and kaolin.

2. Diet and Acclimatization:

Provide a standard pelleted diet and ad libitum access to water.
Introduce a known amount of kaolin (e.g., 20g in a separate dish) into the cages for 3 days
prior to the experiment to acclimatize the animals.

3. Experimental Groups:

Vehicle Control: Administer the vehicle for ODM-207.
ODM-207 Dose Groups: Administer at least three different dose levels of ODM-207.
Positive Control: Administer an agent known to induce pica (e.g., lithium chloride).

4. Administration:

Administer ODM-207 or vehicle via the desired route.

5. Data Collection:

At 24, 48, and 72 hours post-administration, measure the amount of kaolin and regular food
consumed.
Calculate the kaolin intake by subtracting the remaining amount from the initial amount,
accounting for any spillage.
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6. Data Analysis:

Compare the mean kaolin consumption between the ODM-207-treated groups and the
vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-
hoc test).

Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their

experiments with ODM-207.

Q1: We are observing a high incidence of nausea and vomiting at our initial dose. What are the

immediate steps to mitigate this?

A1:

Dose Reduction: The most direct approach is to lower the dose of ODM-207. The clinical

data suggests that nausea and vomiting are dose-dependent side effects.

Fractionated Dosing: Consider splitting the total daily dose into two or more smaller

administrations. This can help to reduce peak plasma concentrations and may alleviate

acute nausea.

Concomitant Antiemetic Therapy: Administer standard-of-care antiemetics prior to ODM-207
administration. A combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a

neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) is a common strategy for

chemotherapy-induced nausea and vomiting.

Q2: How can we differentiate between acute and delayed nausea and vomiting with ODM-207
in our preclinical models?

A2:

Acute Phase: Typically occurs within the first 24 hours after drug administration. Continuous

observation during this period is crucial.

Delayed Phase: Occurs from 24 hours up to 72-120 hours post-administration. Regular

monitoring and data collection during this extended period are necessary to capture delayed-
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onset symptoms.

Pharmacokinetic Correlation: Correlate the timing of nausea and vomiting with the

pharmacokinetic profile of ODM-207. Acute symptoms may coincide with peak plasma

concentrations, while delayed symptoms might be related to metabolites or downstream

effects.

Q3: Are there any known biomarkers to predict which subjects are more likely to experience

nausea and vomiting with ODM-207?

A3: Currently, there are no validated predictive biomarkers specific to ODM-207-induced

nausea and vomiting. However, general risk factors for chemotherapy-induced nausea and

vomiting in clinical settings include a history of motion sickness, previous chemotherapy-

induced nausea, and female gender. In preclinical models, individual animal susceptibility may

vary.

Q4: We are using the rat pica model, but the kaolin consumption is highly variable within our

control group. How can we improve the consistency of our results?

A4:

Extended Acclimatization: Increase the acclimatization period to kaolin to more than 3 days

to ensure all animals are familiar with it.

Consistent Handling: Ensure all animals are handled similarly and by the same personnel to

minimize stress-induced variations in eating behavior.

Single Housing: House rats individually to prevent social stress and competition for food and

kaolin.

Environmental Enrichment: Provide a consistent and stable environment to reduce anxiety,

which can affect feeding behavior.
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High Incidence of
Nausea/Vomiting Observed

Is the dose at the
higher end of the therapeutic window?

Action: Reduce ODM-207 Dose
Yes

Is it a single daily dose?

No

Re-evaluate in next experiment

Action: Consider Fractionated DosingYes

Are antiemetics being used?

No
Action: Administer Prophylactic Antiemetics

(5-HT3/NK1 antagonists)
No

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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